molecular formula C65H106O B3044323 Cappaprenol-13 CAS No. 81338-26-3

Cappaprenol-13

Cat. No.: B3044323
CAS No.: 81338-26-3
M. Wt: 903.5 g/mol
InChI Key: LMKCLZXBCSKYHJ-IFPWPETASA-N
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Description

Cappaprenol-13 is a polyprenol compound isolated from the plant Capparis spinosa, commonly known as the caper bush. This compound is part of a homologous series of polyprenols, which include cappaprenol-12 and cappaprenol-14, distinguished by the number of isoprene units they contain. This compound specifically contains 13 isoprene units. Polyprenols are known for their significant biological activities, including anti-inflammatory properties .

Scientific Research Applications

Cappaprenol-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying polyprenol chemistry and for synthesizing derivatives with potential biological activities.

    Biology: Investigated for its role in cellular processes, particularly in the synthesis of glycoproteins and other biomolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.

Mechanism of Action

While the specific mechanism of action for Cappaprenol-13 is not well-documented, it has been associated with anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cappaprenol-13 can be isolated from the alcoholic extracts of Capparis spinosa using preparative high-performance liquid chromatography (HPLC). The extraction process typically involves the following steps:

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that large-scale extraction and purification processes would follow similar steps to those used in laboratory settings, with optimizations for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Cappaprenol-13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce fully saturated polyprenols .

Comparison with Similar Compounds

Cappaprenol-13 is part of a homologous series of polyprenols, which include:

Uniqueness: this compound is unique due to its specific number of isoprene units, which may confer distinct biological activities compared to its homologs. Its anti-inflammatory properties have been particularly noted in scientific studies .

Conclusion

This compound is a biologically active polyprenol with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-66/h27,29,31,33,35,37,39,41,43,45,47,49,51,66H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3/b54-29+,55-31+,56-33+,57-35-,58-37-,59-39-,60-41-,61-43-,62-45-,63-47-,64-49-,65-51-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKCLZXBCSKYHJ-IFPWPETASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81338-26-3
Record name Cappaprenol-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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